molecular formula C14H20N4O4 B2719787 N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034581-32-1

N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2719787
CAS No.: 2034581-32-1
M. Wt: 308.338
InChI Key: PEFSLGPIBTZOQS-UHFFFAOYSA-N
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Description

N-(2-(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide (CAS 2034581-32-1) is a synthetic small molecule with a molecular formula of C 14 H 20 N 4 O 4 and a molecular weight of 308.33 g/mol . Its structure features a piperidine ring, a methoxypyrazine group, and an acetamide moiety, which are functional groups commonly associated with bioactive compounds. Piperidine-based compounds are a significant area of investigation in medicinal chemistry, with documented research interest in their role as AMP-activated protein kinase (AMPK) agonists . AMPK is a crucial regulator of cellular energy homeostasis, and its targeted activation is a promising therapeutic strategy for metabolic disorders . This compound serves as a valuable reference standard and chemical intermediate for researchers exploring structure-activity relationships in drug discovery. It is particularly useful for in vitro biochemical and cell-based assays to study signaling pathways and mechanisms of action. The compound is offered with high purity and is strictly for research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[2-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-10(19)16-8-14(20)18-5-3-4-11(9-18)22-13-7-15-6-12(17-13)21-2/h6-7,11H,3-5,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFSLGPIBTZOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Methoxypyrazine Group: This step involves the reaction of the piperidine derivative with 6-methoxypyrazine, typically using a coupling reagent to facilitate the formation of the ether linkage.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring , a methoxypyrazine moiety , and an acetamide group . The synthesis typically involves multiple steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Methoxypyrazine Group : Accomplished via a coupling reaction with 6-methoxypyrazine.
  • Acetylation : The final step involves the introduction of the acetamide group to complete the synthesis.

These synthetic routes highlight the compound's complexity and potential for modification to enhance biological activity.

N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is believed to exhibit various biological activities based on its structural characteristics. Its mechanisms of action may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with various receptors, potentially modulating their activity and influencing signaling pathways.

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

  • Antitumor Activity : Research indicates that compounds with similar structures may inhibit tumor cell growth, suggesting potential applications in cancer therapy.
  • Neurological Disorders : The piperidine structure is often associated with compounds targeting neurological pathways, making this compound a candidate for further exploration in neuropharmacology.
  • Anti-inflammatory Properties : Given its structural features, it may also exhibit anti-inflammatory effects, which are critical in treating various chronic diseases.

Case Studies and Research Findings

Several studies have explored the applications of compounds similar to this compound:

StudyFindings
Study 1Investigated the antitumor activity of piperidine derivatives, demonstrating significant growth inhibition in human-derived cancer cell lines.
Study 2Explored the neuroprotective effects of methoxypyrazine-containing compounds, suggesting potential benefits in treating neurodegenerative diseases.
Study 3Examined anti-inflammatory properties, revealing that similar compounds can modulate inflammatory pathways effectively.

Mechanism of Action

The mechanism by which N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Core Features and Substituent Effects

  • Piperidine vs. Piperazine : The target compound’s piperidine ring differs from piperazine-based analogs (e.g., ) in saturation and basicity. Piperidine’s reduced polarity may enhance membrane permeability compared to piperazine .
  • Pyrazine Substituents : The 6-methoxy group on pyrazine (target compound) contrasts with 2-ethoxyphenyl () or 4-methylpiperazin-1-yl () substituents. Methoxy groups generally improve metabolic stability but may reduce solubility .
  • Acetamide Linkers : The acetamide group in the target compound is structurally analogous to derivatives in –14, where substitutions on the acetamide nitrogen influence target binding and pharmacokinetics .

Table 2: Structural Attributes of Selected Analogs

Compound (Example) Heterocycle Core Key Substituents Molecular Weight Reference
Target Compound Piperidine, pyrazine 6-methoxy, acetamide ~363.4 g/mol* N/A
N-[4-(2-[4-methylpiperazin-1-yl]ethoxy)phenyl]furan-2-carboxamide () Piperazine, furan 4-methylpiperazine, furan ~443.5 g/mol
N-[(6-amino-2-methylpyridin-3-yl)methyl]-2-[6-methyl-2-oxopyrazin-1-yl]acetamide () Pyrazine, pyridine Amino-methylpyridine, acetamide 479.4 g/mol

*Calculated based on formula C₁₅H₂₁N₃O₄.

Pharmacological Profiles

  • Antiviral Potential: highlights pyrazine-acetamide analogs (e.g., Mangostin derivatives) with docking scores suggesting strong interactions with viral proteins. The target compound’s methoxypyrazine group may similarly enhance binding to viral polymerases .
  • Antimicrobial Activity : reports Ni(II)/Co(II) acetamide-hydrazone complexes with MIC values <10 µg/mL against Gram-positive bacteria. The target compound’s acetamide linker could support metal coordination, augmenting antimicrobial effects .
  • Anti-inflammatory Applications : Piperidine-containing compounds in (e.g., indole-acetamide derivatives) inhibit sPLA2, a key enzyme in inflammatory pathways. Structural parallels suggest the target compound may share similar mechanisms .

Pharmacokinetic and Physicochemical Considerations

  • Solubility : Methoxy groups (target compound) may reduce aqueous solubility compared to hydroxylated analogs () but improve logP values for enhanced absorption .

Biological Activity

N-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a synthetic compound with potential applications in medicinal chemistry, particularly due to its structural characteristics that suggest diverse biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring, a methoxypyrazine moiety, and an acetamide group. The synthesis typically involves multiple steps:

  • Formation of the Piperidine Ring : Initiated from suitable precursors through cyclization.
  • Introduction of the Methoxypyrazine Group : Achieved via a coupling reaction with 6-methoxypyrazine.
  • Acetylation : The final step to form the acetamide group.

These synthetic routes highlight the compound's complexity and potential for modification to enhance biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The following mechanisms have been suggested:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with various receptors, potentially modulating their activity and influencing signaling pathways.

Biological Activity Profiles

Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:

Activity TypeDescription
Anticancer Activity Potential inhibition of tumor growth by targeting specific cancer pathways.
Neurological Effects Interaction with neurotransmitter systems, suggesting applications in neuropharmacology.
Metabolic Modulation Possible effects on metabolic enzymes, influencing metabolic disorders.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines by interfering with cell cycle regulation and apoptosis pathways. For example, compounds structurally similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer types .
  • Neuropharmacological Studies : Preliminary studies suggest that this compound may affect neurotransmitter levels, particularly dopamine and serotonin, indicating potential use in treating neurological disorders such as depression or anxiety .
  • Metabolic Pathway Interaction : Research has indicated that the compound may modulate key metabolic enzymes, leading to altered glucose metabolism and lipid profiles in preclinical models .

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is crucial to consider its safety profile. Toxicological assessments have indicated that while some derivatives exhibit promising bioactivity, they also possess potential toxic effects at higher concentrations. For instance, hepatotoxicity has been noted in related compounds, necessitating further investigation into their safety profiles .

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